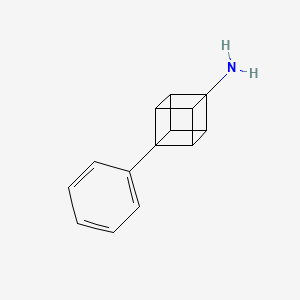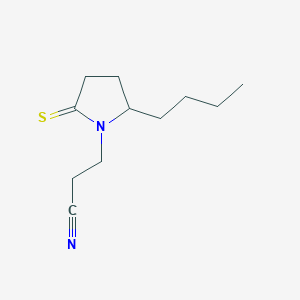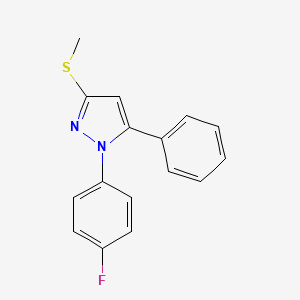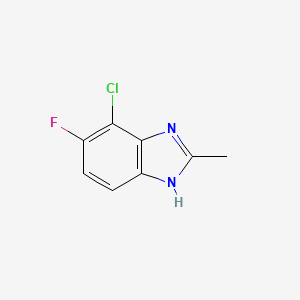
2-((4-(4-Cyanonaphthalen-1-yl)pyridin-3-yl)thio)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-(4-Cyanonaphthalen-1-yl)pyridin-3-yl)thio)acetic acid is a complex organic compound that features a naphthalene ring, a pyridine ring, and a thioacetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(4-Cyanonaphthalen-1-yl)pyridin-3-yl)thio)acetic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Naphthalene Derivative: The starting material, 4-cyanonaphthalene, undergoes a nitration reaction to introduce a nitro group, followed by reduction to form the corresponding amine.
Pyridine Ring Formation: The amine is then reacted with a pyridine derivative under specific conditions to form the desired pyridine ring.
Thioacetic Acid Introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-((4-(4-Cyanonaphthalen-1-yl)pyridin-3-yl)thio)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-((4-(4-Cyanonaphthalen-1-yl)pyridin-3-yl)thio)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-((4-(4-Cyanonaphthalen-1-yl)pyridin-3-yl)thio)acetic acid depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or interference with receptor-ligand interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-((3-(4-Cyanonaphthalen-1-yl)pyridin-4-yl)thio)-2-methylpropanoic acid
- 2-(Pyridin-3-yl)acetic acid
- Acetic acid, 2-[[4-(4-cyano-1-naphthalenyl)-3-pyridinyl]thio]
Uniqueness
2-((4-(4-Cyanonaphthalen-1-yl)pyridin-3-yl)thio)acetic acid is unique due to its specific structural features, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C18H12N2O2S |
|---|---|
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
2-[4-(4-cyanonaphthalen-1-yl)pyridin-3-yl]sulfanylacetic acid |
InChI |
InChI=1S/C18H12N2O2S/c19-9-12-5-6-15(14-4-2-1-3-13(12)14)16-7-8-20-10-17(16)23-11-18(21)22/h1-8,10H,11H2,(H,21,22) |
Clave InChI |
IGCJVATZHKKDLN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC=C2C3=C(C=NC=C3)SCC(=O)O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-Aminobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12866565.png)
![2-(Chloromethyl)-7-iodobenzo[d]oxazole](/img/structure/B12866579.png)
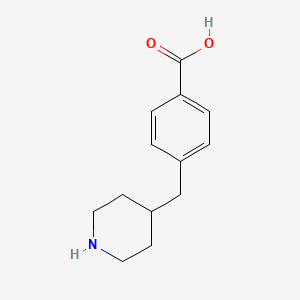

![2-Bromo-5-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12866621.png)
